4-[(5-Ethynyl-2-thienyl)methyl]morpholine
Overview
Description
4-[(5-Ethynyl-2-thienyl)methyl]morpholine is a compound that features a thiophene ring substituted with an ethynyl group at the 5-position and a morpholine ring attached via a methylene bridge. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Ethynyl-2-thienyl)methyl]morpholine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a halogenated thiophene with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated thiophene derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Ethynyl-2-thienyl)methyl]morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: N-alkylated or N-acylated morpholine derivatives.
Scientific Research Applications
4-[(5-Ethynyl-2-thienyl)methyl]morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(5-Ethynyl-2-thienyl)methyl]morpholine depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugated thiophene ring and the electron-donating morpholine group, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene, 2-bromothiophene, and 2-thiophenecarboxaldehyde share the thiophene core structure.
Morpholine Derivatives: Compounds such as N-methylmorpholine and N-ethylmorpholine share the morpholine ring structure.
Uniqueness
4-[(5-Ethynyl-2-thienyl)methyl]morpholine is unique due to the combination of the ethynyl-substituted thiophene ring and the morpholine moiety. This unique structure imparts distinct electronic and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H13NOS |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
4-[(5-ethynylthiophen-2-yl)methyl]morpholine |
InChI |
InChI=1S/C11H13NOS/c1-2-10-3-4-11(14-10)9-12-5-7-13-8-6-12/h1,3-4H,5-9H2 |
InChI Key |
ZGVGQHFBRWPWQG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(S1)CN2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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